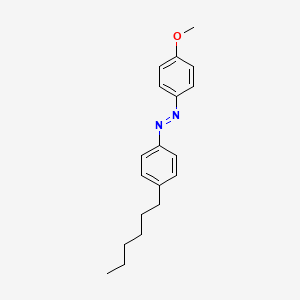
(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene typically involves the diazotization of aniline derivatives followed by a coupling reaction with another aromatic compound. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or aniline derivative under basic conditions to form the azobenzene compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction can convert the diazene group to hydrazine or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted azobenzenes depending on the reagents used.
科学的研究の応用
Chemistry: Used as a photoresponsive material due to its ability to undergo reversible isomerization upon exposure to light.
Biology: Studied for its potential use in controlling biological processes through light-induced changes.
Medicine: Investigated for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.
作用機序
The primary mechanism by which (E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This reversible change can alter the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the hexyl and methoxy substituents.
Disperse Orange 1: A commercially used azobenzene dye with different substituents on the aromatic rings.
4-(Dimethylamino)azobenzene: Another azobenzene derivative with a dimethylamino group.
Uniqueness
(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene is unique due to the presence of the hexyl and methoxy groups, which can influence its solubility, stability, and photoresponsive behavior. These substituents can make it more suitable for specific applications compared to other azobenzene derivatives.
特性
CAS番号 |
33228-35-2 |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC名 |
(4-hexylphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C19H24N2O/c1-3-4-5-6-7-16-8-10-17(11-9-16)20-21-18-12-14-19(22-2)15-13-18/h8-15H,3-7H2,1-2H3 |
InChIキー |
RNEVHNDGRSHWOH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
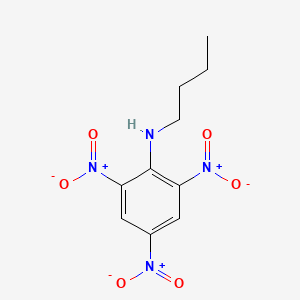

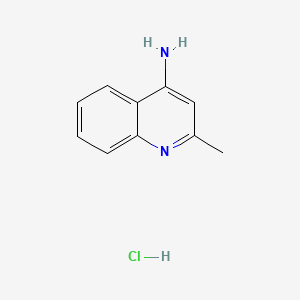
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
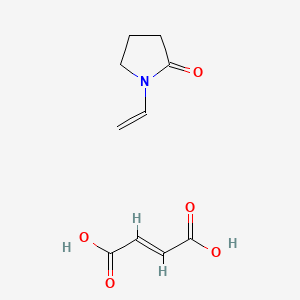



![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)

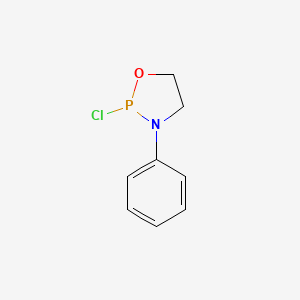
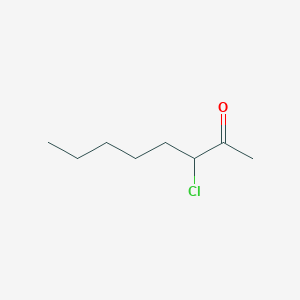
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
